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Compound of Interest

Compound Name: Imipenem monohydrate

Cat. No.: B018548 Get Quote

Imipenem, a potent broad-spectrum β-lactam antibiotic, is a semi-synthetic derivative of

thienamycin, a natural product isolated from Streptomyces cattleya. Due to the inherent

instability of thienamycin, chemical synthesis of the more stable N-formimidoyl derivative,

imipenem, has been a critical focus of pharmaceutical research and development. This guide

provides a detailed overview of the core synthetic strategies, experimental protocols, and

quantitative data for the preparation of imipenem, intended for researchers, scientists, and drug

development professionals.

Core Synthetic Strategy
The total synthesis of imipenem is a multi-step process that begins with a protected

carbapenem precursor. A common and industrially significant route involves the following key

transformations:

Activation of the Bicyclic Keto Ester: The synthesis typically commences with a p-nitrobenzyl

(PNB) protected bicyclic keto ester. The keto group is activated by conversion to an enol

phosphate, a better leaving group for subsequent nucleophilic substitution.

Introduction of the Thioethylamino Side Chain: The enol phosphate intermediate is then

reacted with a protected aminoethanethiol derivative to introduce the characteristic side

chain at the C-3 position of the carbapenem core.

Formimidoylation: The primary amine of the newly introduced side chain is converted to a

formimidoyl group. This is a crucial step that differentiates imipenem from its precursor,
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thienamycin, and contributes to its enhanced stability.[1]

Deprotection: In the final step, the protecting groups, typically p-nitrobenzyl on the carboxyl

group, are removed via catalytic hydrogenation to yield the active pharmaceutical ingredient,

imipenem.

Experimental Workflow
The following diagram illustrates a representative workflow for the synthesis of imipenem,

starting from the bicyclic keto ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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